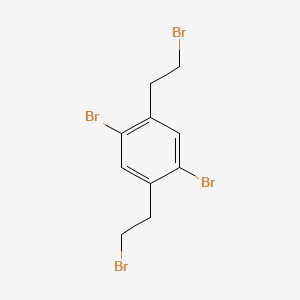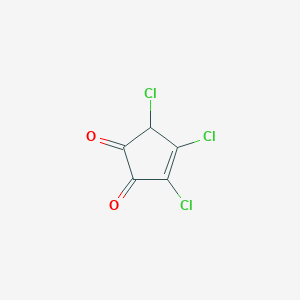
1,4-Dibromo-2,5-bis(2-bromoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-bis(2-bromoethyl)benzene is a brominated aromatic compound with the molecular formula C10H8Br4. This compound is characterized by the presence of two bromine atoms attached to the benzene ring at the 1 and 4 positions, and two additional bromine atoms attached to the ethyl groups at the 2 and 5 positions. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of de-brominated benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-bis(2-bromoethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2,5-bis(2-bromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy groups instead of bromoethyl groups.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of bromoethyl groups.
1,4-Dibromo-2,5-bis(decyloxy)benzene: Features decyloxy groups instead of bromoethyl groups.
Uniqueness: 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene is unique due to its specific arrangement of bromine atoms and bromoethyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in specialized chemical syntheses and industrial applications .
Propiedades
Número CAS |
78965-35-2 |
|---|---|
Fórmula molecular |
C10H10Br4 |
Peso molecular |
449.80 g/mol |
Nombre IUPAC |
1,4-dibromo-2,5-bis(2-bromoethyl)benzene |
InChI |
InChI=1S/C10H10Br4/c11-3-1-7-5-10(14)8(2-4-12)6-9(7)13/h5-6H,1-4H2 |
Clave InChI |
OVXNVXAEEUZLSC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)CCBr)Br)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)
![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)
![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)


![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)

![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)

![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)
